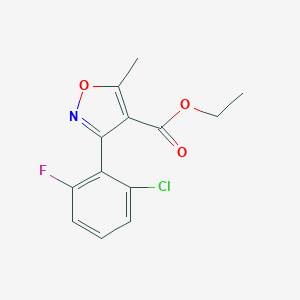

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves a multi-step process:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Introduction of the Phenyl Group: The phenyl group with chloro and fluoro substituents can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has garnered attention for its potential biological activities , particularly:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The presence of chloro and fluoro substituents enhances its binding affinity to specific biological targets, potentially leading to anti-inflammatory applications.

- Antifungal Properties : Research suggests efficacy against various fungal strains, supporting its use in antifungal drug development.

Analytical Chemistry Applications

In analytical chemistry, this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The following methods have been established:

- Reverse Phase HPLC : Utilizing a mobile phase consisting of acetonitrile and water, this method allows for the separation and quantification of the compound in complex mixtures .

- Mass Spectrometry Compatibility : For applications requiring mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid to ensure compatibility .

Material Science Applications

The unique properties of this compound may also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings and Adhesives : Its chemical stability may make it suitable for use in coatings that require resistance to environmental degradation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to existing antibiotics. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: HPLC Method Development

A research team successfully developed a robust HPLC method for the analysis of this compound in pharmaceutical formulations. The method achieved high resolution and sensitivity, making it suitable for quality control purposes in drug manufacturing.

Mécanisme D'action

The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific molecular targets.

Chemical Reactivity: The isoxazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparaison Avec Des Composés Similaires

Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate: Lacks the fluoro substituent, which can affect its reactivity and biological activity.

Ethyl 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate: Lacks the chloro substituent, leading to different chemical and biological properties.

Ethyl 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylate: The presence of a methyl group instead of a fluoro group can significantly alter its chemical behavior and biological interactions.

Uniqueness: Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the combined presence of chloro and fluoro substituents, which can enhance its chemical stability, reactivity, and potential biological activity compared to its analogs.

Activité Biologique

Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound belonging to the isoxazole family, characterized by its unique chemical structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is CHClFNO with a molecular weight of approximately 283.68 g/mol. The compound has a density of 1.303 g/cm³ and a boiling point of 372.9 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 283.68 g/mol |

| Density | 1.303 g/cm³ |

| Boiling Point | 372.9 °C |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity towards specific molecular targets, which may lead to inhibition or modulation of their activity.

Antimicrobial Activity

Research indicates that compounds in the isoxazole family exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, showcasing potential as an antibacterial agent.

Case Study:

In a study evaluating the antimicrobial effects of similar isoxazole derivatives, it was found that modifications on the phenyl ring significantly influenced the compounds' antibacterial activities. The introduction of halogen substituents (like chloro and fluoro) was correlated with enhanced activity against Gram-positive bacteria .

Antifungal Activity

The compound also demonstrates antifungal properties, making it a candidate for further exploration in treating fungal infections. Its mechanism likely involves disrupting fungal cell wall synthesis or function.

Research Findings:

A series of experiments conducted on related compounds revealed that those with halogen substitutions exhibited improved antifungal activity compared to their non-substituted counterparts .

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways could make it suitable for developing treatments for inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

Propriétés

IUPAC Name |

ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLHLTAXAFQXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232701 | |

| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83817-51-0 | |

| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU8C3H9KIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.